3-(Propan-2-yl)thiophene-2-carboxylic acid
Overview
Description
3-(Propan-2-yl)thiophene-2-carboxylic acid is a chemical compound. It has been used in the preparation of novel acetylene monomer, required for the synthesis of poly (2-methylbut-2-enyl thiophene-3-carboxylate) and oxazolines and oxazoles .
Synthesis Analysis
Thiophene derivatives, such as this compound, have been synthesized using various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The IUPAC name for this compound is 3-isopropyl-2-thiophenecarboxylic acid .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical and Chemical Properties Analysis
The molecular weight of this compound is 170.23 . It has a melting point of 108-110°C . It is a powder at room temperature .Scientific Research Applications
Chemical Synthesis and Reactions
Palladium-Catalyzed Perarylation
3-thiophene- and 3-furancarboxylic acids undergo perarylation with cleavage of the three C-H bonds and decarboxylation in the presence of a palladium catalyst, yielding tetraarylated products in good yields. This process is pivotal for complex chemical synthesis and the development of new compounds (Nakano et al., 2008).
Rhodium-Catalyzed Alkenylation
Thiophene-2-carboxylic acids undergo regioselective C3-alkenylation through a rhodium/silver-catalyzed oxidative coupling with alkenes without decarboxylation. This method is applicable to a wide range of substrates, contributing to versatile chemical synthesis (Iitsuka et al., 2013).
Ruthenium-Catalyzed Oxidative Vinylation
Directed C-H bond cleavage in thiophene-2-carboxylic acids via ruthenium-catalyzed oxidative vinylation leads to 3-vinylated products. This process extends to various heteroarene carboxylic acids, showcasing its broad utility in chemical synthesis (Ueyama et al., 2011).
Material Science and Engineering
Synthesis of Polythiophene Derivatives
Synthesizing thiophene derivatives for hybridized electrochemical DNA sensors demonstrates the role of 3-thiophene acetic acid derivatives in creating conductive polymer films. These films display specific electrochemical characteristics, making them suitable for biosensing applications (Kang et al., 2004).
Organic Sensitizers for Solar Cells
Molecular engineering of organic sensitizers comprising 3-thiophene-2-yl groups for solar cell applications shows high incident photon to current conversion efficiency. This highlights the potential of such compounds in improving renewable energy technologies (Kim et al., 2006).
Crystal Engineering
- Coordination Polymers with Thiophene Derivatives: The synthesis of cadmium coordination polymers decorated with nitro-functionalized thiophene-2,5-dicarboxylate showcases the utility of thiophene derivatives in crystal engineering, contributing to the understanding of material properties and potential applications in various fields (Xue et al., 2015).
Mechanism of Action
Thiophene Derivatives
Thiophene and its derivatives are essential heterocyclic compounds that show a variety of properties and applications . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Synthesis of Thiophene Derivatives
A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized by using Gewald synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
Biological Potentials of Thiophene Derivatives
The synthesized compounds were further evaluated for their in vitro biological potentials i.e. antimicrobial activity against selected microbial species, antiproliferative activity against human lung cancer cell line (A-549), antioxidant activity, and anticorrosion activity .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(Propan-2-yl)thiophene-2-carboxylic acid are not fully understood due to the limited information available. Thiophene-based analogs, which include this compound, have been studied extensively and are known to interact with a variety of enzymes, proteins, and other biomolecules . These interactions can influence a variety of biological effects, making them a potential class of biologically active compounds .
Cellular Effects
The cellular effects of this compound are currently unknown due to the lack of specific studies on this compound. Molecules with the thiophene ring system, which includes this compound, have been shown to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Molecular Mechanism
The specific molecular mechanism of action of this compound is not well understood due to the lack of detailed studies on this compound. Thiophene derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-propan-2-ylthiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-5(2)6-3-4-11-7(6)8(9)10/h3-5H,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMGPCMCOGRNSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(SC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29488-31-1 | |
Record name | 3-(propan-2-yl)thiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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